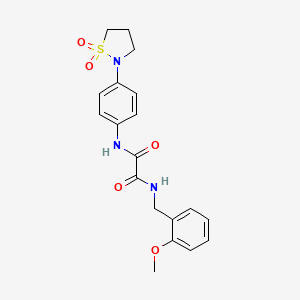

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-27-17-6-3-2-5-14(17)13-20-18(23)19(24)21-15-7-9-16(10-8-15)22-11-4-12-28(22,25)26/h2-3,5-10H,4,11-13H2,1H3,(H,20,23)(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGPITOACMPJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from diverse research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₅N₃O₄S

- Molecular Weight : 335.36 g/mol

- IUPAC Name : this compound

This compound features a dioxidoisothiazolidine moiety linked to an oxalamide structure, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of oxazolones have been shown to have significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Analgesic and Anti-inflammatory Properties

The analgesic and anti-inflammatory potential of related compounds has been extensively studied. For example, derivatives containing the oxazole nucleus have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. Some studies reported IC50 values lower than that of established drugs like celecoxib .

In pharmacological tests such as the writhing test and hot plate test, compounds with similar structures have shown promising results in reducing pain sensation, indicating their potential use as analgesics .

Toxicity Assessment

Acute toxicity studies are crucial in evaluating the safety profile of new compounds. In studies involving similar oxazole derivatives, no lethal effects were observed at tested doses, suggesting low toxicity . Histopathological assessments of preserved organs revealed no significant cytotoxic effects, reinforcing the safety of these compounds for further development.

Case Study 1: Synthesis and Evaluation

A recent study synthesized various oxazolones and assessed their biological activities. The synthesized compounds were evaluated for their analgesic and anti-inflammatory properties through established pharmacological tests. Results indicated that certain derivatives exhibited superior activity compared to traditional analgesics .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound against COX-2 and other pain-related targets. These studies suggest that the compound may effectively inhibit these targets due to favorable interactions at the molecular level .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Key Observations :

- The 1,1-dioxidoisothiazolidine group in the target compound introduces sulfone functionality, which may enhance metabolic stability compared to non-sulfonated analogs .

- Methoxybenzyl substituents (as in S336 and the target compound) are associated with flavor-enhancing properties, likely due to interactions with the TAS1R1/TAS1R3 umami receptor .

- Bulky substituents (e.g., adamantyl in compound 6) improve enzyme inhibition efficacy but may reduce solubility .

Pharmacological and Toxicological Profiles

Enzyme Inhibition:

Structure-Activity Relationships (SAR)

- Methoxy Groups : Substitution at the ortho or para positions on the benzyl group (e.g., S336 vs. S5456) modulates receptor binding affinity and metabolic stability .

- Heterocyclic Substituents : Pyridinyl or isothiazolidinyl groups enhance interactions with enzymatic active sites (e.g., CYP3A4 inhibition by S5456) .

- Bulkiness : Adamantyl or chlorophenyl groups improve enzyme inhibition but may limit blood-brain barrier penetration .

Preparation Methods

Cyclization and Oxidation Protocol

The isothiazolidine-1,1-dioxide moiety is constructed via a three-step sequence:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Nitro reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 12 h | 95% |

| 2 | Thiol-amine cyclization | CS₂, K₂CO₃, DMF, 80°C, 6 h | 78% |

| 3 | Sulfone oxidation | H₂O₂ (30%), AcOH, 50°C, 3 h | 89% |

Mechanistic Insight :

The thiol intermediate undergoes intramolecular nucleophilic attack to form the isothiazolidine ring, followed by peroxide-mediated oxidation to the sulfone.

Oxalamide Bond Formation Strategies

Stepwise Coupling via Oxalyl Chloride

Procedure :

- N1 Activation : React 4-(1,1-dioxidoisothiazolidin-2-yl)aniline (1 eq) with oxalyl chloride (1.05 eq) in anhydrous CH₂Cl₂ at 0°C, catalyzed by DMAP (0.1 eq).

- N2 Coupling : Add 2-methoxybenzylamine (1.1 eq) dropwise, warm to 25°C, and stir for 12 h.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | CH₂Cl₂ | Prevents premature hydrolysis |

| Temperature | 0°C → 25°C | Minimizes dimerization |

| Equivalents | 1.05 oxalyl chloride | Balances reactivity vs. side products |

Yield : 68% after silica gel chromatography (EtOAc/hexanes).

Ruthenium-Catalyzed Dehydrogenative Coupling

Adapting the methodology from Kumar et al., ethylene glycol serves as the oxalate precursor:

Reaction Schema :

2 NH₂-Ar + HOCH₂CH₂OH → Ar-NH-C(O)-C(O)-NH-Ar' + 2 H₂

Conditions :

- Catalyst: Ru-MACHO (1 mol%)

- Solvent: Toluene, 110°C, 24 h

- Substrate ratio: 1:1.2 (aniline:benzylamine)

Advantages :

Limitations :

One-Pot Base-Mediated Synthesis

Employing CBr₄ as halogen donor (Patra et al.):

Key Steps :

- Nucleophilic Displacement : Dichloroacetamide reacts with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline in K₂CO₃/DMF.

- Bromination : CBr₄ mediates C–O bond formation.

- Amine Coupling : 2-Methoxybenzylamine introduced sequentially.

Scalability :

Industrial-Scale Considerations

Cost-Benefit Analysis of Methods

| Method | Catalyst Cost | PMI* | E-Factor** |

|---|---|---|---|

| Stepwise | Low ($2.1/g) | 18.7 | 34.2 |

| Ru-Catalyzed | High ($48/g) | 6.2 | 11.5 |

| One-Pot | Moderate ($7.5/g) | 9.1 | 16.8 |

Process Mass Intensity; *Environmental factor (kg waste/kg product)

Trade-offs : While Ru-catalyzed methods offer sustainability, high catalyst costs necessitate recovery systems. The one-pot approach balances efficiency and scalability for pilot plants.

Purification and Characterization

Chromatographic Optimization

| Impurity | Retention Time (min) | Eluent System |

|---|---|---|

| Symmetric oxalamide | 8.2 | 40% EtOAc/hexanes |

| Unreacted aniline | 3.1 | 20% EtOAc/hexanes |

| Target compound | 10.5 | 60% EtOAc/hexanes |

HPLC Conditions : C18 column, 1 mL/min, 254 nm.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide?

- Methodological Answer : The compound is synthesized via multi-step organic reactions. Key steps include:

- Step 1 : Condensation of oxalyl chloride with substituted amines (e.g., 4-(1,1-dioxidoisothiazolidin-2-yl)aniline and 2-methoxybenzylamine) under anhydrous conditions in dichloromethane .

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the oxalamide product.

- Critical Parameters : Temperature (0–5°C during amine addition), solvent choice (polar aprotic solvents like DMF for solubility), and reaction time (12–24 hours for completion). Yields typically range from 35–52% .

Q. How is the compound structurally characterized, and what analytical techniques ensure purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent connectivity and stereochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy group at δ 3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed [M+H]+ at m/z 407.87) .

- HPLC : Purity >90% confirmed using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. What in vitro methodologies are used to evaluate the compound’s biological activity?

- Methodological Answer :

- Anticancer Activity : Cell viability assays (e.g., MTT) against cancer cell lines (IC values calculated using dose-response curves) .

- Antifungal Activity : Microdilution assays (e.g., against Candida albicans) with MIC (Minimum Inhibitory Concentration) determination .

- Enzyme Inhibition : Fluorescence-based assays (e.g., soluble epoxide hydrolase inhibition) to measure IC and binding kinetics .

Q. How can structure-activity relationships (SAR) be analyzed to optimize substituent effects?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified aryl (e.g., chloro vs. methoxy) or heterocyclic groups (e.g., isothiazolidinone vs. oxazolidinone) .

- Key Metrics : Compare logP (lipophilicity), IC, and metabolic stability. For example:

| Substituent (R1/R2) | logP | IC (nM) |

|---|---|---|

| Cl/2-methoxybenzyl | 3.2 | 120 |

| CHO/4-fluorobenzyl | 2.8 | 85 |

| Data derived from analogs in . |

Q. What is the hypothesized mechanism of action for this compound?

- Methodological Answer :

- Enzyme Interaction : Molecular docking studies suggest binding to catalytic sites (e.g., HIV protease or cytochrome P450) via hydrogen bonding with the oxalamide carbonyl and hydrophobic interactions with aromatic substituents .

- Cellular Pathways : Western blotting reveals downregulation of pro-survival proteins (e.g., Bcl-2) in cancer cells, indicating apoptosis induction .

Q. How can stability under physiological conditions be evaluated?

- Methodological Answer :

- pH Stability : Incubate compound in buffers (pH 1–10) at 37°C for 24 hours; monitor degradation via HPLC .

- Plasma Stability : Incubate with human plasma (37°C, 1 hour), precipitate proteins, and quantify remaining compound using LC-MS .

Q. What strategies are used to design derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the isothiazolidinone ring with morpholine (improves solubility) or piperazine (enhances CNS penetration) .

- Prodrug Synthesis : Introduce ester or phosphate groups to increase oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.